

RMC-4998 role in cancer research

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Compound of Interest

Compound Name: RMC-4998

Cat. No.: B15615694

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An In-depth Technical Guide on the Role of **RMC-4998** in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

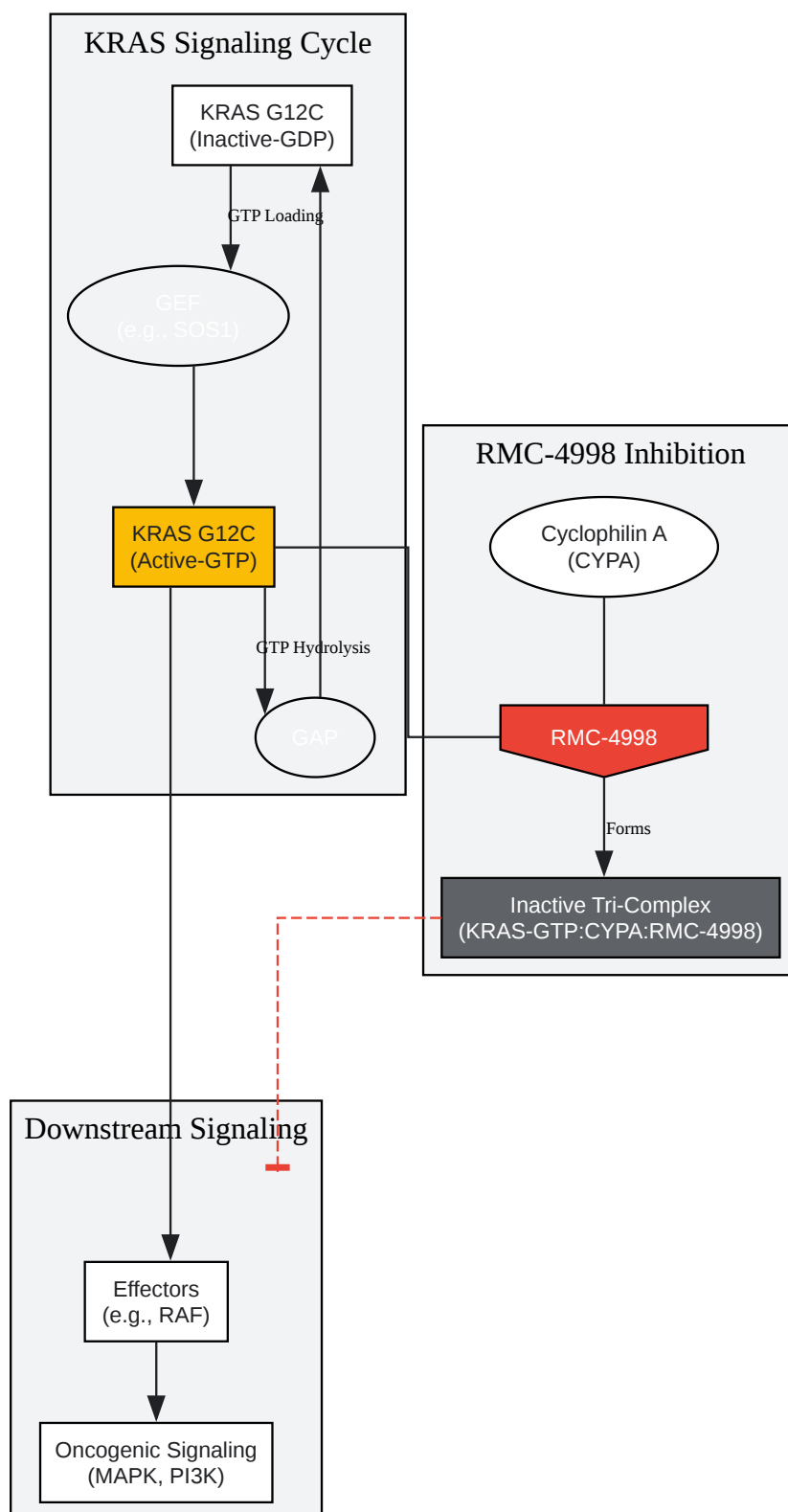
Abstract

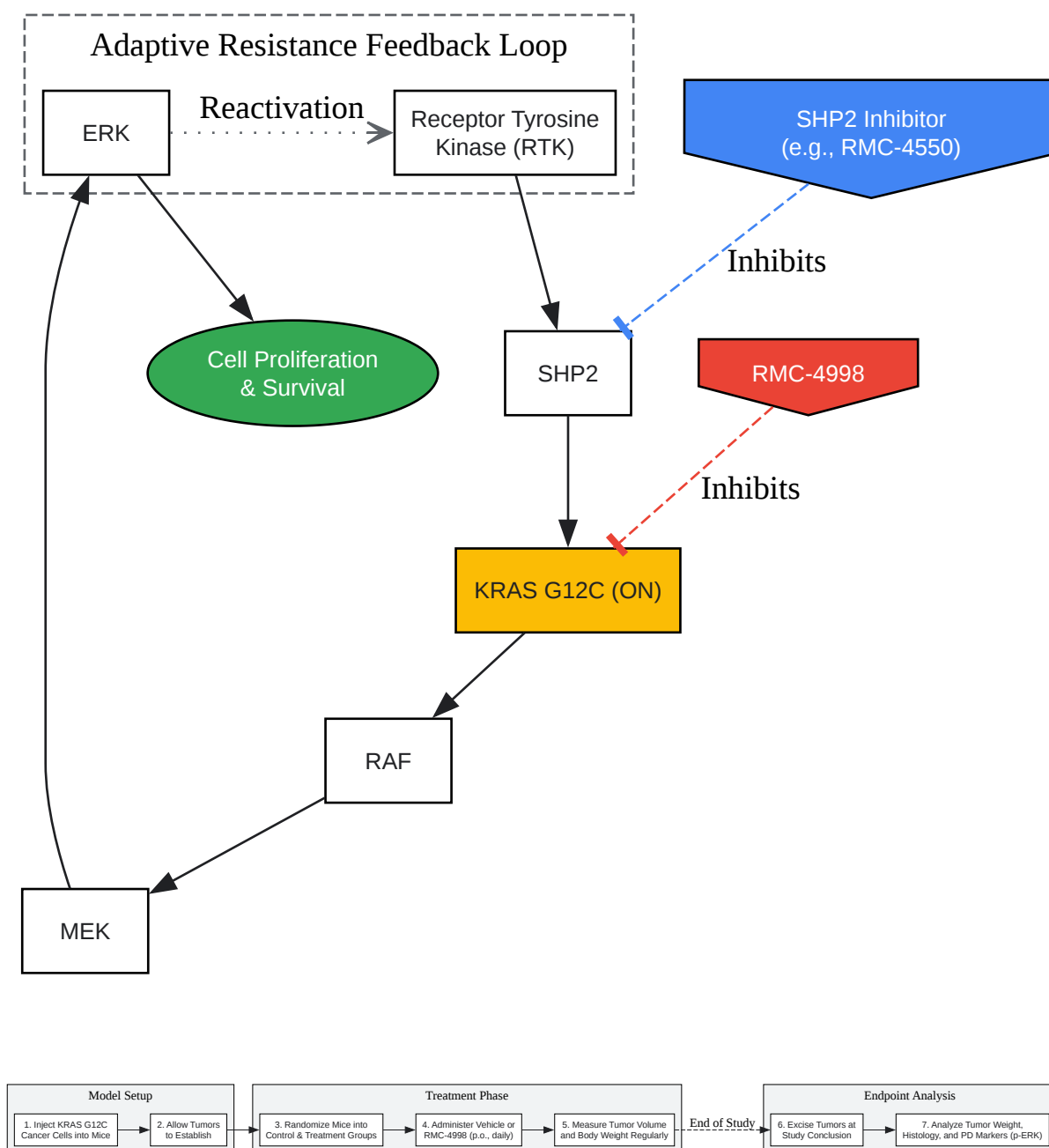
The discovery of small molecules capable of directly targeting oncogenic KRAS mutants has marked a paradigm shift in the treatment of some of the most challenging human cancers. **RMC-4998** is a potent, orally active, and covalent preclinical tool compound that selectively inhibits the KRAS G12C mutant. Uniquely, it targets the active, GTP-bound (ON) state of the protein. This mechanism contrasts with first-generation inhibitors that target the inactive, GDP-bound (OFF) state. **RMC-4998** functions as a molecular glue, forming a stable ternary complex with KRAS G12C(ON) and the intracellular chaperone protein cyclophilin A (CYPA). This tri-complex formation sterically blocks the interaction of KRAS G12C with its downstream effectors, leading to the suppression of oncogenic signaling pathways and potent anti-tumor activity. This guide provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental protocols associated with **RMC-4998**, a key representative of the investigational drug RMC-6291 (elironrasib).

Core Mechanism of Action: A Tri-Complex Approach

RMC-4998 represents a novel class of KRAS G12C inhibitors that target the active GTP-bound state of the oncoprotein.[1] Unlike inhibitors that bind to the inactive GDP-bound form, **RMC-4998** leverages a unique "molecular glue" mechanism.[2] It forms a covalent bond with the cysteine residue of the G12C mutant while simultaneously recruiting the cellular chaperone protein cyclophilin A (CYPA).[1][2] This results in the formation of a highly stable tri-complex

consisting of **RMC-4998**, KRAS G12C(GTP), and CYP A.[1][3] The formation of this complex physically obstructs the switch-I and switch-II regions of KRAS, preventing its interaction with downstream effector proteins such as RAF, thereby inhibiting signaling through critical oncogenic pathways like the MAPK and PI3K/mTOR pathways.[2][4]





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